molecular formula C8H13ClN4O2 B2390032 2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide CAS No. 2411286-21-8

2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide

Cat. No.: B2390032
CAS No.: 2411286-21-8
M. Wt: 232.67
InChI Key: ATGZWAKRKDZCEY-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloro group, a dimethylamino group, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Chloro Group: The chloro group is incorporated through halogenation reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylethylamine: This compound shares the chloro and dimethylamino groups but lacks the oxadiazole ring.

    2-Dimethylaminoethyl chloride hydrochloride: Similar in structure but used primarily as an intermediate in organic synthesis.

    Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.

Uniqueness

2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O2/c1-5(9)7(14)10-4-6-11-8(12-15-6)13(2)3/h5H,4H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGZWAKRKDZCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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